N-Methyl-d3-o-phenylenediamine
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Description
N-Methyl-d3-o-Phenylenediamine is a chemical compound with the molecular formula C7H7D3N2 and a molecular weight of 125.2 . It is an intermediate used in the synthesis of Telmisartan-d3 .
Synthesis Analysis
The synthesis of N-Methyl-d3-o-Phenylenediamine involves methylation of o-nitroaniline to obtain N-Methyl-o-nitroaniline, which is then reduced to prepare N-Methyl-o-phenylenediamine . Another synthesis method involves the condensation of o-phenylenediamine and amino acids (glycine, alanine, aspartic acid, and l-proline) via the Phillips reaction .Molecular Structure Analysis
The molecular structure of N-Methyl-d3-o-Phenylenediamine is characterized by the presence of a benzene ring with two amine groups and a methyl group .Chemical Reactions Analysis
N-Methyl-d3-o-Phenylenediamine is a versatile starting material for several compounds. It can undergo condensation with amino acids to form various compounds . It also reacts with NO through nucleophilic substitution of amine .Physical And Chemical Properties Analysis
N-Methyl-d3-o-Phenylenediamine has a molecular weight of 125.19, a density of 1.1±0.1 g/cm3, and a boiling point of 252.4±23.0 °C at 760 mmHg .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-N-(trideuteriomethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCLSMBVQLWIN-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-d3-o-phenylenediamine |
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